molecular formula C29H39N3O B12777317 X4BR6Mdz9G CAS No. 315719-45-0

X4BR6Mdz9G

Cat. No.: B12777317
CAS No.: 315719-45-0
M. Wt: 445.6 g/mol
InChI Key: RKNHPETXCFSVGP-UHFFFAOYSA-N
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Preparation Methods

The preparation of “X4BR6Mdz9G” involves several synthetic routes and reaction conditions. One common method includes the use of hydrazonoyl halides and methylhydrazinecarbodithioate in the presence of a basic medium under reflux . This method is designed to produce thiadiazole derivatives with satisfactory yields. Industrial production methods may involve large-scale synthesis using similar reagents and conditions, ensuring the compound’s purity and consistency.

Scientific Research Applications

“X4BR6Mdz9G” has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the synthesis of new compounds . In biology and medicine, it is investigated for its potential antimicrobial and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industry for the production of specialized coatings and materials .

Mechanism of Action

The mechanism of action of “X4BR6Mdz9G” involves its interaction with specific molecular targets and pathways. The compound is known to modulate protein-protein interactions and gene expression, leading to various biological effects . Computational methods, such as those provided by MAVEN, are used to predict the compound’s targets and understand the pathways involved . This information is crucial for optimizing the compound’s efficacy and safety in therapeutic applications.

Comparison with Similar Compounds

“X4BR6Mdz9G” can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include thiadiazole derivatives and other heterocyclic compounds . What sets “this compound” apart is its unique combination of chemical properties and biological activities, making it a versatile compound for various applications. Tools like ChemMine can be used to analyze and compare the structural similarities between “this compound” and other compounds .

Properties

CAS No.

315719-45-0

Molecular Formula

C29H39N3O

Molecular Weight

445.6 g/mol

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-2-[4-[4-(diethylamino)butyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C29H39N3O/c1-3-30(4-2)20-10-9-11-24-18-21-31(22-19-24)23-29(33)32-27-14-7-5-12-25(27)16-17-26-13-6-8-15-28(26)32/h5-8,12-17,24H,3-4,9-11,18-23H2,1-2H3

InChI Key

RKNHPETXCFSVGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42

Origin of Product

United States

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